molecular formula C17H19N3O2 B4354396 2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE

2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE

Cat. No.: B4354396
M. Wt: 297.35 g/mol
InChI Key: IMVRTWAAJBWKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione is a complex heterocyclic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of a broader class of imidazo[1’,5’:1,6]pyrido[3,4-b]indole derivatives, which are known for their diverse biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate through a condensation reaction, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anti-cancer therapy .

Properties

IUPAC Name

13-butyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-3-8-19-16(21)15-9-12-11-6-4-5-7-13(11)18-14(12)10-20(15)17(19)22/h4-7,15,18H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVRTWAAJBWKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CC3=C(CN2C1=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE
Reactant of Route 4
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE
Reactant of Route 5
Reactant of Route 5
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE
Reactant of Route 6
2-BUTYL-5,6,11,11A-TETRAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLINE-1,3(2H)-DIONE

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